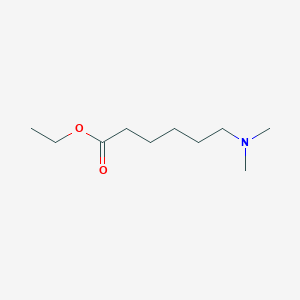![molecular formula C11H10N2O B8766153 4-[(Pyridin-4-yl)amino]phenol](/img/structure/B8766153.png)
4-[(Pyridin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-4-yl)amino]phenol is an organic compound that features a phenol group substituted with a pyridylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(Pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyridylamine . This reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent for converting quinones back to phenols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions for halogenation, nitration, and sulfonation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
4-[(Pyridin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Pyridin-4-yl)amino]phenol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antidiabetic effects are linked to its inhibition of α-amylase and α-glucosidase enzymes, which play a role in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
4-[(Pyridin-4-yl)amino]phenol can be compared with other phenolic compounds such as:
4-Aminophenol: Similar structure but lacks the pyridyl group, resulting in different chemical properties and applications.
4-Hydroxyphenylamine: Another phenolic compound with different substitution patterns, leading to varied reactivity and uses.
The uniqueness of this compound lies in its combination of a phenol and pyridyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-(pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8,14H,(H,12,13) |
Clé InChI |
JHOUAJWDARLISP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=NC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)

![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)




![3-{2-[4-(1-Methylethyl)phenyl]ethyl}pyridin-2-amine](/img/structure/B8766172.png)
